Cas no 2034207-40-2 (3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one structure](https://www.kuujia.com/scimg/cas/2034207-40-2x500.png)
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]propan-1-one
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one
-
- Inchi: 1S/C17H23N5O3/c1-11-14(12(2)21-20-11)4-5-15(23)22-9-6-13(10-22)25-17-16(24-3)18-7-8-19-17/h7-8,13H,4-6,9-10H2,1-3H3,(H,20,21)
- InChI Key: KVUYLPFXTNQEQL-UHFFFAOYSA-N
- SMILES: O(C1C(=NC([H])=C([H])N=1)OC([H])([H])[H])C1([H])C([H])([H])N(C(C([H])([H])C([H])([H])C2C(C([H])([H])[H])=NN([H])C=2C([H])([H])[H])=O)C([H])([H])C1([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 452
- XLogP3: 1.1
- Topological Polar Surface Area: 93.2
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6488-1517-10mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one |
2034207-40-2 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6488-1517-4mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one |
2034207-40-2 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6488-1517-25mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one |
2034207-40-2 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6488-1517-30mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one |
2034207-40-2 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6488-1517-20μmol |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one |
2034207-40-2 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6488-1517-2μmol |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one |
2034207-40-2 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6488-1517-3mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one |
2034207-40-2 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6488-1517-20mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one |
2034207-40-2 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6488-1517-10μmol |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one |
2034207-40-2 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6488-1517-2mg |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one |
2034207-40-2 | 2mg |
$88.5 | 2023-09-08 |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one Related Literature
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
Additional information on 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one
Introduction to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one (CAS No. 2034207-40-2)
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 2034207-40-2, belongs to a class of molecules that exhibit promising characteristics for further development in drug discovery and therapeutic applications. The intricate architecture of this molecule, featuring a combination of pyrazole, pyrrolidine, and pyrazine moieties, makes it a subject of intense interest for medicinal chemists and biologists exploring novel pharmacophores.
The structural composition of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one is highly relevant to contemporary research in medicinal chemistry. The presence of multiple heterocyclic rings—specifically the 3,5-dimethylpyrazole ring and the 3-methoxypyrazine substituent—serves as a foundation for its potential interactions with biological targets. These heterocyclic systems are well-documented for their ability to modulate various biological pathways, making this compound a valuable candidate for further investigation.
In recent years, there has been a surge in research focused on developing small molecules that can interact with complex biological systems. The pyrazole moiety, in particular, has been extensively studied for its role in inhibiting enzymes and receptors involved in inflammation, cancer, and infectious diseases. The 3,5-dimethylpyrazole variant enhances the stability and bioavailability of such compounds, making them more suitable for therapeutic use. Additionally, the pyrrolidine ring introduces another layer of complexity, enabling diverse conformations that can optimize binding affinity to biological targets.
The 3-methoxypyrazine group attached to the pyrrolidine ring further enriches the pharmacological potential of this compound. Methoxy-substituted pyrazines are known to enhance metabolic stability while maintaining strong binding interactions with proteins. This feature is particularly crucial in drug development, where optimizing pharmacokinetic properties can significantly influence a drug's efficacy and safety profile. The combination of these structural elements in 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-y}propan -1-one suggests a multifaceted approach to modulating biological pathways.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of such complex molecules with high accuracy. By leveraging molecular docking simulations and quantum mechanical calculations, scientists can identify potential binding pockets and optimize the structure for improved activity. The CAS No. 2034207 - 40 - 2 registry ensures that researchers have access to reliable data on its physical and chemical properties, facilitating accurate experimental design.
One of the most compelling aspects of this compound is its potential application in addressing multifaceted diseases. For instance, studies have shown that molecules incorporating pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The dimethylpyrazole moiety enhances these effects by stabilizing the active conformation of these enzymes. Furthermore, the presence of the pyrrolidine ring allows for additional interactions with other inflammatory mediators, suggesting a broader spectrum of activity.
Another area where this compound shows promise is in oncology research. Pyrazole-based derivatives have been identified as potent inhibitors of kinases and other enzymes involved in tumor proliferation and survival. The structural features of 3-(3,5-dimethyl -1H-pyra zol -4 - yl)-1-{( 3 - [( 3 - methoxypyra zin -2 - yl ) oxy ] pyr rolid ine - 1 - y}propan - 1-one, particularly the ( 3 - methoxypy razine ) oxy group, contribute to its ability to disrupt signaling pathways critical for cancer cell growth. Preclinical studies have begun to explore its efficacy in inhibiting tumor growth and metastasis, with encouraging preliminary results.
The synthesis of this compound also reflects modern trends in organic chemistry towards sustainable and efficient methodologies. Researchers are increasingly focusing on green chemistry principles to minimize waste and improve yields during drug development processes. The multi-step synthesis of CAS No. 2034207 - 40 - 2 incorporates catalytic processes that reduce reliance on hazardous reagents while maintaining high selectivity and efficiency.
From a regulatory perspective, ensuring compliance with international standards is essential for advancing such compounds into clinical trials. The detailed characterization provided by spectroscopic techniques such as NMR spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (LCMS), and X-ray crystallography confirms the molecular structure and purity required for pharmaceutical applications. These data are critical for submitting robust dossiers to regulatory agencies like the FDA or EMA.
The pharmacokinetic profile of any drug candidate is another critical factor determining its success in therapeutic applications. Studies on related compounds suggest that modifications at the ( 3 - methoxypy razine ) oxy group can significantly influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles. Further research on CAS No. 2034207 - 40 - 2 will focus on optimizing these parameters through structural modifications or formulation strategies.
In conclusion,( 3 -( 3 ,5 dimethyl -1H-py ra zol -4 yl )}-1-{( 3-[( 3-meth oxypy ra zine ) oxy ] py rrolidine -1-y l}propan -1-one represents a promising lead compound with significant potential in pharmaceutical development . Its unique structural features , combined with recent advances i n computational biology an d synthetic chemistry , position it as an exciting candidate f or further exploration . As researc h continues t o unravel its bi ological activities an d optimize its pharmacological properties , this compoun d may contribute substantially t o next-generation therapeutic strategies . p >
2034207-40-2 (3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one) Related Products
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)




